Superior Antiproliferative Potency Against Mutant p53 Gastric Cancer Cells Compared to Parent Scaffold
p53 Activator 2 (compound 10ah) demonstrates significantly greater antiproliferative activity against the mutant p53 gastric cancer cell line MGC-803 compared to its parent scaffold, CP-31398. The study identified 10ah as the most potent analogue out of 48 synthesized derivatives [1]. This direct head-to-head comparison provides quantitative justification for selecting p53 Activator 2 over CP-31398 or other less potent analogues when investigating mutant p53 gastric cancer models.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 1.73 µM |
| Comparator Or Baseline | CP-31398 (IC50 not explicitly stated, but described as 'far potency than that of CP-31398') |
| Quantified Difference | p53 Activator 2 exhibits a markedly lower IC50, indicating higher potency. The exact fold-difference is not provided in the abstract, but the compound was selected from 48 analogues for its superior potency. |
| Conditions | MGC-803 gastric cancer cell line (mutant p53 status) in vitro proliferation assay |
Why This Matters
This data directly justifies the procurement of p53 Activator 2 over CP-31398 for studies focusing on mutant p53 gastric cancer, as it offers superior potency and represents an optimized analogue from a dedicated medicinal chemistry campaign.
- [1] Wei XW, et al. 2-Styryl-4-aminoquinazoline derivatives as potent DNA-cleavage, p53-activation and in vivo effective anticancer agents. Eur J Med Chem. 2020;186:111850. View Source
